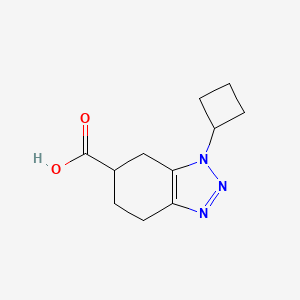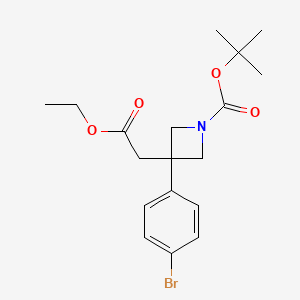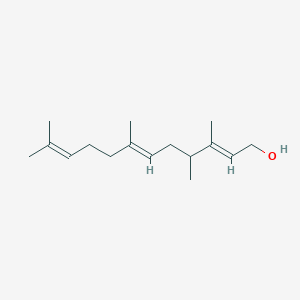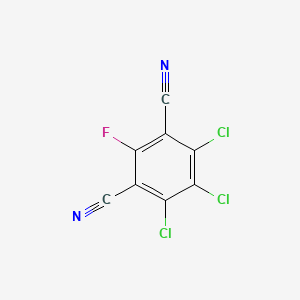
4,5,6-Trichloro-2-fluorobenzene-1,3-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5,6-Trichloro-2-fluorobenzene-1,3-dicarbonitrile: is a chemical compound with the molecular formula C8Cl3FN2. It is known for its unique structure, which includes three chlorine atoms, one fluorine atom, and two nitrile groups attached to a benzene ring. This compound is used in various scientific research applications due to its distinctive chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-Trichloro-2-fluorobenzene-1,3-dicarbonitrile typically involves the chlorination and fluorination of benzene derivatives. One common method includes the reaction of 4,5,6-trichlorobenzene-1,3-dicarbonitrile with a fluorinating agent under controlled conditions . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination and fluorination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale .
化学反应分析
Types of Reactions
4,5,6-Trichloro-2-fluorobenzene-1,3-dicarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced products .
科学研究应用
4,5,6-Trichloro-2-fluorobenzene-1,3-dicarbonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of advanced materials and chemical processes
作用机制
The mechanism of action of 4,5,6-Trichloro-2-fluorobenzene-1,3-dicarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use and the biological system being studied .
相似化合物的比较
Similar Compounds
4-Chlorobenzotrifluoride: Similar in structure but with different substituents.
1,3,5-Trichloro-2,4,6-trifluorobenzene: Another chlorinated and fluorinated benzene derivative
Uniqueness
4,5,6-Trichloro-2-fluorobenzene-1,3-dicarbonitrile is unique due to its specific arrangement of chlorine, fluorine, and nitrile groups. This unique structure imparts distinct chemical properties, making it valuable for various research and industrial applications .
属性
分子式 |
C8Cl3FN2 |
|---|---|
分子量 |
249.5 g/mol |
IUPAC 名称 |
4,5,6-trichloro-2-fluorobenzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C8Cl3FN2/c9-5-3(1-13)8(12)4(2-14)6(10)7(5)11 |
InChI 键 |
TVWLHONALBNZHU-UHFFFAOYSA-N |
规范 SMILES |
C(#N)C1=C(C(=C(C(=C1Cl)Cl)Cl)C#N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-Methanesulfonylethyl)-3-(thiophen-2-ylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxamide](/img/structure/B15128313.png)



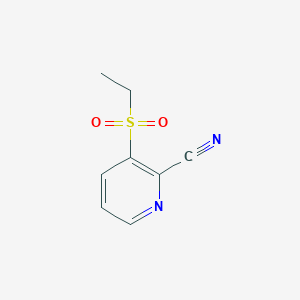
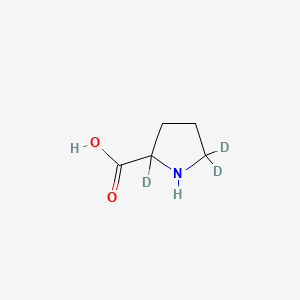

![5-(4-Fluorophenyl)-2-(1-methylethyl)-N,4-diphenyl-1-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1H-pyrrole-3-carboxamide](/img/structure/B15128345.png)
